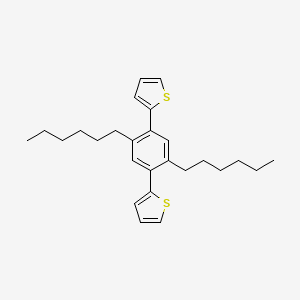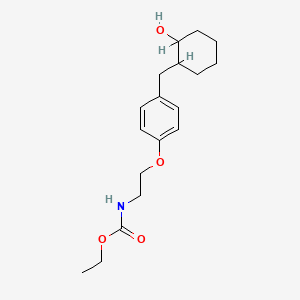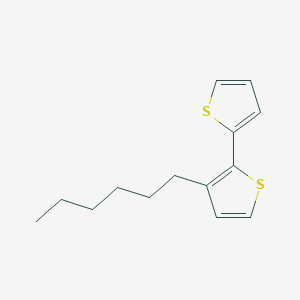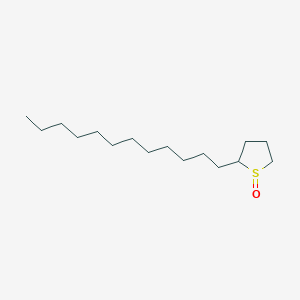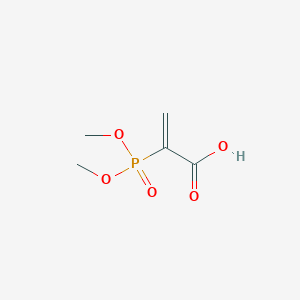![molecular formula C24H30N2O2 B14285233 3-{1,3-Bis[4-(dimethylamino)phenyl]prop-2-en-1-yl}pentane-2,4-dione CAS No. 138590-78-0](/img/structure/B14285233.png)
3-{1,3-Bis[4-(dimethylamino)phenyl]prop-2-en-1-yl}pentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{1,3-Bis[4-(dimethylamino)phenyl]prop-2-en-1-yl}pentane-2,4-dione is an organic compound known for its unique structural properties and applications in various scientific fields. This compound features a complex arrangement of dimethylamino groups and phenyl rings, making it a subject of interest in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1,3-Bis[4-(dimethylamino)phenyl]prop-2-en-1-yl}pentane-2,4-dione typically involves a multi-step process. One common method is the Claisen-Schmidt condensation, where suitable acetophenones and benzaldehydes react under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is stirred at room temperature for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-{1,3-Bis[4-(dimethylamino)phenyl]prop-2-en-1-yl}pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-{1,3-Bis[4-(dimethylamino)phenyl]prop-2-en-1-yl}pentane-2,4-dione has several applications in scientific research:
Organic Electronics: The compound is used in the development of organic electronic devices due to its electron-donating properties.
Photophysical Studies: Its unique structure makes it suitable for studying photophysical properties and intramolecular charge transfer.
Material Science: The compound is utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-{1,3-Bis[4-(dimethylamino)phenyl]prop-2-en-1-yl}pentane-2,4-dione involves its interaction with molecular targets through electron donation and charge transfer processes. The dimethylamino groups play a crucial role in stabilizing the charge distribution within the molecule, facilitating its reactivity and interaction with other compounds.
Comparación Con Compuestos Similares
Similar Compounds
Benzophenone, 4,4’-bis(dimethylamino)-:
1,3-Bis[4-(dimethylamino)phenyl]-2,4-dihydroxycyclobutenediylium dihydroxide: Another compound with dimethylamino groups and phenyl rings.
Uniqueness
The uniqueness of 3-{1,3-Bis[4-(dimethylamino)phenyl]prop-2-en-1-yl}pentane-2,4-dione lies in its specific arrangement of functional groups, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring precise control over charge transfer and electronic interactions.
Propiedades
Número CAS |
138590-78-0 |
|---|---|
Fórmula molecular |
C24H30N2O2 |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
3-[1,3-bis[4-(dimethylamino)phenyl]prop-2-enyl]pentane-2,4-dione |
InChI |
InChI=1S/C24H30N2O2/c1-17(27)24(18(2)28)23(20-10-14-22(15-11-20)26(5)6)16-9-19-7-12-21(13-8-19)25(3)4/h7-16,23-24H,1-6H3 |
Clave InChI |
SWGIHSUGTHYHRZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C(C=CC1=CC=C(C=C1)N(C)C)C2=CC=C(C=C2)N(C)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


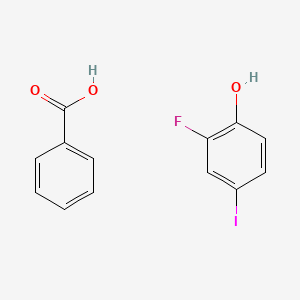
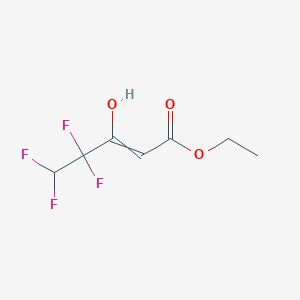
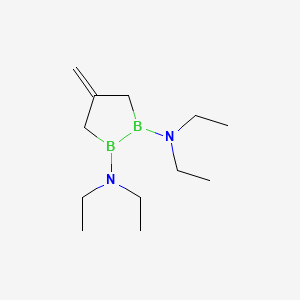
![Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]-](/img/structure/B14285174.png)
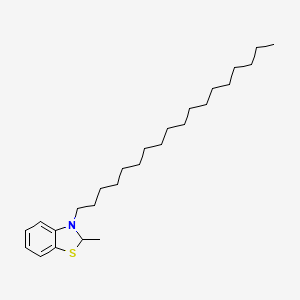
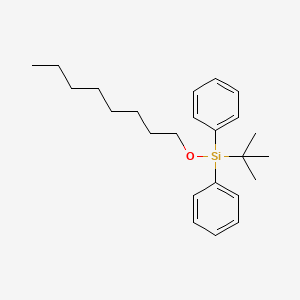
![1-[(But-1-en-1-yl)oxy]-3-butoxypropan-2-ol](/img/structure/B14285184.png)

![Methyl 3-[(fluorosulfonyl)oxy]benzoate](/img/structure/B14285194.png)
